molecular formula C17H15FN4O4 B11561161 3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11561161
M. Wt: 358.32 g/mol
InChI Key: XUOYBSHNXJNZIL-RGVLZGJSSA-N
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Description

3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a synthetic organic compound that belongs to the class of fluoro-substituted benzamides This compound is characterized by the presence of a fluoro group, a nitrophenyl group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 3-fluorobenzohydrazide with 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, hydroxylated compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The hydrazinecarbonyl moiety is involved in the formation of hydrogen bonds and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitrophenyl groups enhances its reactivity and potential applications in various fields. Additionally, the hydrazinecarbonyl moiety provides a versatile site for further chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15FN4O4

Molecular Weight

358.32 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H15FN4O4/c1-11(12-5-7-15(8-6-12)22(25)26)20-21-16(23)10-19-17(24)13-3-2-4-14(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-11+

InChI Key

XUOYBSHNXJNZIL-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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